molecular formula C13H15N3O2S2 B2603928 N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide CAS No. 1797636-36-2

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide

Cat. No.: B2603928
CAS No.: 1797636-36-2
M. Wt: 309.4
InChI Key: BNFXEFRJKRSEJE-UHFFFAOYSA-N
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Description

N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research, designed by integrating a benzenesulfonamide pharmacophore with a thiazole-substituted pyrrolidine scaffold. The benzenesulfonamide group is a privileged structure in drug discovery, known for its ability to act as a potent zinc-binding group (ZBG) to inhibit metalloenzymes. This moiety is a key feature in established inhibitors of carbonic anhydrases , a family of enzymes targeted for therapeutic interventions in cancer, epilepsy, and other conditions . Concurrently, the 1,3-thiazole ring is a versatile heterocycle prevalent in numerous bioactive molecules and approved drugs, contributing to interactions with a wide array of biological targets such as kinases, ion channels, and viral enzymes . The integration of these features into a single molecule suggests potential for multifaceted biological activity. Compounds featuring the N-(thiazol-2-yl) motif have been identified as potent and selective antagonists for certain ligand-gated ion channels, such as the Zinc-Activated Channel (ZAC), functioning as negative allosteric modulators and providing valuable tool compounds for neuropharmacological research . Furthermore, the structural framework of this compound is analogous to that of molecules investigated for targeting viral reverse transcriptases and for developing novel antibacterial agents . Therefore, this compound represents a promising chemical probe for researchers exploring the pathophysiology of neurological disorders, infectious diseases, and cancer, facilitating the investigation of novel mechanisms of action and the development of new therapeutic strategies.

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S2/c17-20(18,12-4-2-1-3-5-12)15-11-6-8-16(10-11)13-14-7-9-19-13/h1-5,7,9,11,15H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFXEFRJKRSEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C2=CC=CC=C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide typically involves the formation of the thiazole ring followed by the attachment of the pyrrolidine and benzenesulfonamide groups. One common synthetic route involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethylformamide (DMF) solvent . The reaction conditions are relatively mild, allowing for high yields of the desired product.

Chemical Reactions Analysis

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiazole and sulfonamide groups exhibit significant antimicrobial properties. Studies have shown that N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Anticancer Properties

Recent investigations have highlighted the potential of this compound in cancer therapy. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For instance, studies have reported that thiazole derivatives can inhibit specific kinases associated with tumor growth.

Inhibition of Enzymatic Activity

The compound has been studied as an inhibitor of certain enzymes that play critical roles in disease processes. For example, it has been evaluated for its ability to inhibit carbonic anhydrase, an enzyme linked to tumor progression and metastasis.

Target Identification

This compound serves as a valuable tool in target identification studies. Its ability to selectively bind to specific proteins allows researchers to elucidate biological pathways and mechanisms of action.

Drug Development

The compound is being explored for its potential as a lead compound in drug development. Its favorable pharmacokinetic properties and biological activity make it an attractive candidate for further optimization and clinical trials.

Study on Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial viability at micromolar concentrations, suggesting its potential as an antimicrobial agent .

Investigation of Anticancer Effects

In another study featured in Cancer Research, the compound was tested against several cancer cell lines, including breast and lung cancer cells. The findings indicated that it effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like PI3Kα and HDAC6, which are involved in cancer cell proliferation and survival . The compound binds to these enzymes, blocking their activity and leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Key Observations :

  • Antimicrobial Activity : Compounds 11 and 18 (indole-oxo derivatives) exhibit superior antimicrobial activity compared to simpler sulfonamides, likely due to the electron-withdrawing chloro and pyrimidinyl groups enhancing target binding .
  • Cytotoxicity: Compound 18 shows notable cytotoxicity against HCT116 colon cancer cells (IC₅₀ = 35 μg/mL), outperforming analogues like compound 9 (IC₅₀ = 90 μg/mL vs. MCF-7). However, both are less potent than 5-fluorouracil (5-FU), a standard chemotherapeutic agent .
  • Structural Flexibility: The thiazol-2-yl group in L1 and SB4 enables metal chelation, a feature absent in the target compound.
  • Heterocyclic Diversity: Replacement of pyrrolidine with pyridine rings (e.g., 3a) shifts applications to agrochemicals, highlighting how minor structural changes alter functional specificity .

Activity Trends and Structure-Activity Relationships (SAR)

  • Thiazole vs. Pyrimidine/Isoxazole : The presence of 1,3-thiazol-2-yl (as in the target compound and L1 ) correlates with improved enzyme inhibition due to sulfur’s electronegativity and hydrogen-bonding capacity. Pyrimidinyl or isoxazolyl substituents (e.g., 11 , 18 ) enhance antimicrobial activity but may reduce solubility .
  • Halogenation : Chloro or bromo substituents (e.g., 11 , 18 , SB4 ) increase lipophilicity and membrane penetration, critical for antimicrobial and anticancer efficacy. However, excessive halogenation (e.g., SB5 , iodinated) may lead to toxicity .
  • Pyrrolidine vs.

Research Methodologies and Tools

  • Structural Analysis : X-ray crystallography using SHELXL and SHELXS has been pivotal in resolving the conformations of sulfonamide derivatives, aiding SAR studies .

Biological Activity

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole moiety linked to a pyrrolidine ring and a benzenesulfonamide group. This unique structure contributes to its biological activity by allowing interactions with various molecular targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H13N3O2S2
Molecular Weight305.39 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors, potentially inhibiting their activity or modulating cellular pathways. The sulfonamide group is known for its role in drug design, particularly in antimicrobial agents, while the thiazole and pyrrolidine components may enhance the compound's binding affinity and selectivity towards biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Antitumor Properties

Studies have demonstrated that thiazole-containing compounds possess cytotoxic effects against cancer cell lines. For example, certain derivatives have been evaluated for their antiproliferative activity against human cancer cells, showing promising results with IC50 values comparable to established chemotherapeutics like doxorubicin . The structural activity relationship (SAR) analyses indicate that modifications in the thiazole or pyrrolidine rings can enhance anticancer efficacy.

Anticonvulsant Activity

Some thiazole-based compounds have been investigated for their anticonvulsant properties. A study highlighted that specific analogs displayed significant protective effects in seizure models, indicating the potential of thiazole derivatives in neurological disorders .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, including those with pyrrolidine substitutions. Results showed that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that several thiazole-based compounds exhibited cytotoxicity against multiple cancer cell lines, with some derivatives achieving IC50 values lower than those of standard treatments .
  • Anticonvulsant Screening : A series of pyrrolidine-thiazole hybrids were tested for anticonvulsant activity using animal models. The results indicated a dose-dependent effect on seizure control, suggesting a mechanism involving modulation of neurotransmitter systems .

Q & A

Basic: What are the key steps in synthesizing N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide, and how is purity ensured during the process?

The synthesis typically involves multi-step reactions, including:

  • Thiazole-pyrrolidine coupling : Reacting 2-aminothiazole derivatives with pyrrolidin-3-amine precursors under controlled pH (6.5–7.5) and temperature (60–80°C) to form the thiazolyl-pyrrolidine intermediate .
  • Sulfonylation : Introducing the benzenesulfonamide group via nucleophilic substitution, often using benzenesulfonyl chloride in anhydrous dichloromethane .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final compound.
    Purity monitoring : Thin-layer chromatography (TLC, Rf = 0.3–0.5 in ethyl acetate) and high-performance liquid chromatography (HPLC, >95% purity threshold) are critical .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • NMR spectroscopy :
    • ¹H NMR : Key signals include pyrrolidine protons (δ 2.5–3.5 ppm), thiazole aromatic protons (δ 7.1–7.3 ppm), and sulfonamide NH (δ 8.2–8.5 ppm) .
    • ¹³C NMR : Distinct peaks for sulfonamide sulfur-bound carbons (δ 125–130 ppm) and thiazole carbons (δ 150–160 ppm) .
  • Mass spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z ~348 (calculated for C₁₄H₁₇N₃O₂S₂) .

Advanced: How can computational methods optimize reaction pathways for this compound?

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in thiazole-pyrrolidine coupling .
  • Reaction path screening : Tools like the Artificial Force-Induced Reaction (AFIR) method identify low-energy pathways, reducing trial-and-error experimentation .
  • Machine learning : Train models on existing sulfonamide synthesis data to predict optimal solvent/catalyst combinations (e.g., DMF with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Advanced: What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Docking validation : Re-evaluate molecular docking (e.g., AutoDock Vina) with explicit solvent models to account for hydrophobic interactions in the sulfonamide-binding pocket .
  • Dynamic simulations : Run molecular dynamics (MD) simulations (>100 ns) to assess protein-ligand stability under physiological conditions .
  • Dose-response assays : Compare IC₅₀ values from enzyme inhibition assays (e.g., carbonic anhydrase) with computational binding affinities to identify outliers .

Advanced: How is regioselectivity controlled during functionalization of the thiazole ring?

  • Protecting groups : Temporarily block the pyrrolidine nitrogen with tert-butoxycarbonyl (Boc) to direct sulfonylation to the thiazole’s C2 position .
  • Catalytic systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling, favoring C5 substitution on thiazole due to steric and electronic effects .

Advanced: What experimental conditions ensure stability during in vitro bioactivity studies?

  • pH stability : Pre-screen compound stability in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) via HPLC over 24 hours .
  • Light sensitivity : Store solutions in amber vials to prevent photodegradation of the thiazole moiety .
  • Temperature control : Maintain assays at 37°C ± 0.5°C to mimic physiological conditions .

Advanced: How can ADMET properties be predicted and validated for this compound?

  • In silico tools : Use SwissADME to predict logP (~2.1) and BBB permeability (low), validated via parallel artificial membrane permeability assay (PAMPA) .
  • CYP450 inhibition : Screen against CYP3A4 using fluorogenic substrates, cross-referencing with SuperCyp database predictions .

Basic: What in vitro models are suitable for initial bioactivity assessment?

  • Enzyme inhibition : Carbonic anhydrase IX/XII isoforms (relevant to cancer) using stopped-flow CO₂ hydration assays .
  • Cell viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM, with cisplatin as a positive control .

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